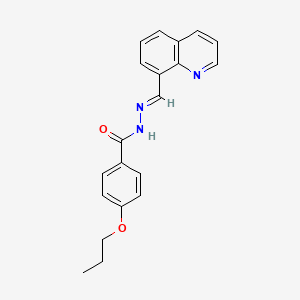

4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, similar to "4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide," often involves palladium-catalyzed oxidative carbonylation and cyclization processes. For instance, a method described involves the cyclization-alkoxycarbonylation of substituted 2-(trimethylsilanyl)ethynylaniline derivatives under specific conditions, leading to various quinoline derivatives, although not directly the compound , this provides insight into possible synthetic routes (Costa et al., 2004).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures that impact their chemical and physical properties. For example, compounds related to "4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide" show various molecular frameworks, as seen in X-ray diffraction analyses, which help in understanding the spatial arrangement and potential reactivity sites of these molecules (Arunagiri et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives are known for participating in nucleophilic cyclization reactions, producing biologically interesting compounds. These reactions can lead to the formation of new heterocyclic systems that have potential biological applications, indicative of the reactivity patterns that "4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide" might exhibit (Othman, 2003).

科学的研究の応用

Anticancer Activity

The synthesis of fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives via one-pot strategy demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including MCF-7, A-549, and HeLa. Compound 4d exhibited broad-spectrum activity with IC50 values comparable to cisplatin, highlighting its potential as an anticancer agent. A structure-activity relationship (SAR) analysis further elucidated the correlation between chemical structure and anticancer efficacy (S. Narsimha et al., 2016).

Anticonvulsant Activity

A study on the development of anticonvulsants synthesized a series of 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro[2,4]heptane-5,7-diones and evaluated their efficacy using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Two compounds showed promising activities, with one demonstrating a protective index of 26.8 in the MES test, indicating its potential for further development as an anticonvulsant (Xianran He et al., 2012).

Antimicrobial and Anti-inflammatory Properties

Substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs were synthesized and exhibited notable antioxidant, anti-inflammatory, and antimicrobial activities. Specific compounds emerged as lead compounds, showcasing potential in treating inflammation and microbial infections, with some displaying significant antibacterial and antifungal activities (S. Bala et al., 2013).

Synthesis and Evaluation of Novel Ligands

A novel benzodiazepine receptor (BZR) ligand, incorporating a benzyloxy substituent into the pyrazoloquinoline system, was designed and synthesized. This compound demonstrated agonist activity at the BZR, indicating potential applications in neuroscience research and therapeutic development (C. Wang et al., 1995).

Environmental and Chemical Process Innovations

The activation of peroxymonosulfate by benzoquinone highlighted a novel non-radical oxidation process, showcasing an efficient method for environmental detoxification. This study provided insights into innovative oxidation processes that could be applied in environmental chemistry and wastewater treatment (Yang Zhou et al., 2015).

特性

IUPAC Name |

4-propoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-2-13-25-18-10-8-16(9-11-18)20(24)23-22-14-17-6-3-5-15-7-4-12-21-19(15)17/h3-12,14H,2,13H2,1H3,(H,23,24)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEQWZNEZLLCKB-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-propoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)